2-Amino-2-(4-isopropylphenyl)acetonitrile
Description
2-Amino-2-(4-isopropylphenyl)acetonitrile is a nitrile derivative featuring an amino group (-NH₂) and a 4-isopropylphenyl substituent attached to the same carbon atom. The 4-isopropylphenyl group is notable for its steric bulk and electron-donating properties, which influence reactivity and physicochemical behavior.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,13H2,1-2H3 |
InChI Key |
WMUDOIIBIKTMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
Preparation Methods
Classical Strecker-Type Synthesis
The classical approach to α-aminonitriles such as 2-amino-2-(4-isopropylphenyl)acetonitrile involves the Strecker reaction, which is a three-component condensation of an aldehyde, an amine, and a cyanide source.
-
- 4-Isopropylbenzaldehyde (aromatic aldehyde)
- Ammonia or substituted amines
- Cyanide source (commonly trimethylsilyl cyanide or potassium cyanide)
-
- Typically performed at room temperature or mild heating
- Solvent-free or in aqueous/organic solvents
- Catalysts or acid additives may be used to enhance reaction rates
-
- Formation of imine intermediate from aldehyde and amine
- Nucleophilic addition of cyanide to imine carbon yielding α-aminonitrile
This method is well-documented and forms the basis for many modern modifications.
Eco-Friendly Catalytic Synthesis Using EPZG Catalyst
A recent advancement in the synthesis of α-aminonitriles, including this compound, is the use of a green catalyst, EPZG (FeCl3 supported on clay), which facilitates the reaction under solvent-free conditions at room temperature with high yields and short reaction times.
| Parameter | Details |
|---|---|
| Reactants | 4-Isopropylbenzaldehyde (1 mmol), Aniline (1 mmol), Trimethylsilyl cyanide (1 mmol) |
| Catalyst | EPZG (FeCl3/clay), 20 mg |
| Reaction Medium | Solvent-free |
| Temperature | Room temperature |
| Reaction Time | 18–45 minutes |
| Yield | 87–93% (varies with substrate) |
| Catalyst Amount (mg) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 10 | 40 | 60 |
| 15 | 34 | 88 |
| 20 | 30 | 91 |
| 25 | 30 | 91 |
| 30 | 30 | 91 |
| Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|
| Water | 60 | 69 |
| Alcohol | 52 | 58 |
| Solvent-free | 30 | 91 |
| Chloroform | 64 | 69 |
| Dichloromethane | 70 | 54 |
| Dimethylsulfoxide | 90 | 53 |
The solvent-free condition with EPZG catalyst gave the best yield and shortest reaction time, highlighting the eco-friendly and efficient nature of this method.
One-Pot Synthesis Using Different Cyanide Sources
In an alternative one-pot approach, the reaction of 4-isopropylbenzaldehyde, aniline, and cyanide sources such as potassium hexacyanoferrate(III) or potassium hexacyanoferrate(II) in mixed solvent systems (tBuOH:H2O, ethyl acetate:H2O, etc.) has been reported.
Reaction Conditions and Yields:
| Cyanide Source | Solvent Mixture | Time (h) | Yield (%) |
|---|---|---|---|
| K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | tBuOH:H2O (1:1) | 4 | 72 |
| K3[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 58 |
| K4[Fe(CN)6] | tBuOH:H2O (1:1) | 4 | 63 |
| K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | Ethyl acetate:H2O | 5 | 59 |
| K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | Cyclohexane:H2O | 5 | 26 |
| K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | Toluene:H2O | 5 | 31 |
| K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | Heptane:H2O | 5 | 33 |
This method shows moderate to good yields but requires longer reaction times compared to the EPZG catalyzed solvent-free method.
Reaction Monitoring and Product Characterization
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the completion of the reaction.
- Product Isolation: Crystallization from ethanol or extraction with organic solvents (ethyl acetate, dichloromethane) followed by drying.
- Characterization Techniques:
- Melting point determination (e.g., 78–80 °C for related aminonitriles)
- Infrared spectroscopy (IR) showing characteristic nitrile stretch near 2220 cm⁻¹ and NH stretch around 3395 cm⁻¹
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirming the structure
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Strecker Reaction | Acid or base catalysis, solvents | Hours | 60–70 | Traditional, moderate yield |
| EPZG Catalyzed Solvent-Free | EPZG catalyst, room temp | 18–45 min | 87–93 | Eco-friendly, high yield |
| One-Pot with Hexacyanoferrates | K3[Fe(CN)6]/K4[Fe(CN)6], solvents | 4–5 hours | 26–72 | Longer time, moderate yields |
Research Findings and Advantages
- The EPZG catalyst method is superior in terms of reaction time, yield, and environmental impact due to solvent-free conditions and room temperature operation.
- The catalyst is recyclable up to five cycles without loss of activity, enhancing sustainability.
- The use of trimethylsilyl cyanide as a cyanide source avoids the use of highly toxic hydrogen cyanide gas.
- The synthetic route is flexible, allowing for various substituted aldehydes and amines to produce a range of α-aminonitriles.
- Product purity and structural integrity are confirmed by multiple spectroscopic methods, ensuring reliability for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-2-(4-isopropylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isopropylphenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
*Hypothetical data inferred from analogs.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-isopropylphenyl group (electron-donating) likely increases steric hindrance and reduces polarity compared to fluorine or chlorine-substituted analogs (electron-withdrawing) .
- Molecular Weight and Solubility : Bulky substituents (e.g., 4-isopropylphenyl) correlate with lower solubility in aqueous media, whereas fluorine or methoxy groups improve solubility .
Pharmacological and Functional Insights
Though pharmacological data for the target compound is absent, analogs provide clues:
- Imidazolidinones: Compounds like IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione) exhibit cardiovascular effects in rats, hinting at bioactivity for related structures .
- Collagenase Inhibition: Amino acids with dichlorobenzyl substituents (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) show IC₅₀ values ~1.3–1.5 mM, suggesting substituent positioning impacts enzyme binding .
Biological Activity
2-Amino-2-(4-isopropylphenyl)acetonitrile is a chemical compound characterized by its unique structure, which includes an amine group and a nitrile functional group. Its molecular formula is C12H16N2, and it has a molecular weight of approximately 182.24 g/mol. The compound is notable for its potential biological applications, particularly in medicinal chemistry and pharmacology.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Interaction studies suggest that the compound could exhibit binding affinity to enzymes or receptors, making it a candidate for further investigation in drug development. Preliminary computational docking studies and in vitro assays are recommended to evaluate its efficacy and safety profile against specific biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The presence of the isopropyl group on the phenyl ring may influence its lipophilicity and overall biological interactions. Comparative studies with structurally similar compounds can provide insights into how substituents affect biological activity.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(4-tert-Butylphenyl)acetonitrile | 3288-99-1 | 1.00 | Contains a tert-butyl group instead of isopropyl. |
| 2-Methyl-2-phenylpropanenitrile | 1195-98-8 | 0.96 | Features a methyl group instead of an isopropyl group. |
| 2-Methyl-2-(p-tolyl)propanenitrile | 40119-34-4 | 0.96 | Has a para-tolyl substituent instead of isopropyl. |
| 2-Methyl-2-(m-tolyl)propanenitrile | 30568-27-5 | 0.96 | Contains a meta-tolyl substituent, altering reactivity. |
This table illustrates how variations in substituents can impact the chemical behavior and biological activity of related compounds.
In Vitro Studies
Research has indicated that compounds with similar functional groups often exhibit significant biological activity against various pathogens, including viruses and bacteria. For instance, studies on related compounds have shown promising results in inhibiting human adenovirus (HAdV), highlighting the potential for similar activity in this compound .
In vitro assays should focus on evaluating the compound's cytotoxicity, selectivity index, and mechanism of action against specific targets such as viral replication processes or bacterial growth inhibition.
Computational Studies
Computational modeling techniques can be employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies can help visualize how the compound interacts at the molecular level, providing insights into its potential efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-2-(4-isopropylphenyl)acetonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via a Strecker synthesis or a nucleophilic substitution reaction. For example, a nitrile group can be introduced using KCN or NaCN in the presence of aldehydes/ketones. Optimizing yield involves controlling reaction temperature (e.g., 0–5°C for intermediates) and using catalysts like ammonium chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR (DMSO-d6) shows signals for the isopropyl group (δ 1.2–1.3 ppm, doublet) and aromatic protons (δ 7.2–7.4 ppm). The nitrile carbon appears at ~120 ppm in NMR.
- IR : Confirm the nitrile group with a sharp peak at ~2250 cm.
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 203.1. Compare with reference libraries for validation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture (use molecular sieves) and light. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) should be conducted quarterly to monitor purity .
Q. How can researchers distinguish between stereoisomers or tautomeric forms of this compound?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to separate enantiomers. For tautomerism, variable-temperature NMR (25–60°C) can reveal equilibrium shifts. Computational modeling (DFT at B3LYP/6-31G* level) may predict dominant tautomeric forms .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the nitrile group in reactivity or biological activity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace the nitrile hydrogen with deuterium to study reaction mechanisms.
- Electron-Density Mapping : Use X-ray crystallography (if crystals are obtainable) or DFT calculations to analyze electron distribution.
- Biological Assays : Compare activity with analogs (e.g., replacing nitrile with carboxylic acid) in enzyme inhibition assays (e.g., cytochrome P450) .
Q. What computational strategies are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodological Answer :
- logP : Use software like ChemAxon or Schrödinger’s QikProp with atomic contribution methods.
- pKa : Employ COSMO-RS or SPARC models. Validate predictions experimentally via potentiometric titration in water/THF mixtures.
- Solubility : Hansen solubility parameters can guide solvent selection for formulation .
Q. How can contradictory data in literature (e.g., conflicting bioactivity results) be resolved?
- Methodological Answer :
- Meta-Analysis : Use PRISMA guidelines to systematically review experimental conditions (e.g., cell lines, assay protocols).
- Dose-Response Curves : Re-evaluate IC50 values across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Structural Validation : Confirm compound identity via X-ray or 2D NMR (HSQC, HMBC) to rule out isomer contamination .
Q. What advanced separation techniques are effective for isolating trace impurities or degradants?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (2.1 × 150 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water.
- Prep-SFC : Supercritical fluid chromatography (CO2/methanol) achieves high-resolution separation of non-polar degradants.
- Ion Mobility Spectrometry : Differentiates isomers with similar retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
